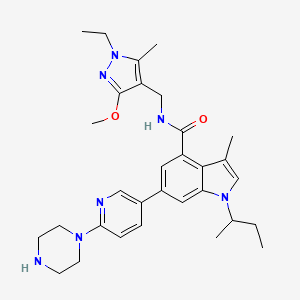![molecular formula C21H19FN2O3 B10835204 [3-(2-acetamidoethyl)-1H-indol-5-yl] (E)-3-(4-fluorophenyl)prop-2-enoate](/img/structure/B10835204.png)
[3-(2-acetamidoethyl)-1H-indol-5-yl] (E)-3-(4-fluorophenyl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“PMID28454500-Compound-36” is a selective and irreversible small molecule inhibitor of Bruton’s tyrosine kinase (BTK). This compound has been studied for its potential to treat rheumatoid arthritis and has shown effectiveness in preclinical models of the disease .
Preparation Methods
The synthetic routes and reaction conditions for “PMID28454500-Compound-36” involve several steps. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
“PMID28454500-Compound-36” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and conditions such as reflux or room temperature. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
“PMID28454500-Compound-36” has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of Bruton’s tyrosine kinase and its effects on various biochemical pathways.
Biology: The compound is used to investigate the role of Bruton’s tyrosine kinase in cellular processes and its potential as a therapeutic target.
Medicine: It is being studied for its potential to treat rheumatoid arthritis and other autoimmune diseases.
Industry: The compound is used in the development of new drugs and therapeutic agents
Mechanism of Action
The mechanism of action of “PMID28454500-Compound-36” involves the selective and irreversible inhibition of Bruton’s tyrosine kinase. This inhibition prevents the activation of downstream signaling pathways that are involved in the proliferation and survival of B cells. By blocking these pathways, the compound can reduce inflammation and immune responses, making it a potential therapeutic agent for autoimmune diseases .
Comparison with Similar Compounds
“PMID28454500-Compound-36” is unique in its selective and irreversible inhibition of Bruton’s tyrosine kinase. Similar compounds include:
Compound 57: Another patented compound with similar inhibitory properties.
Compound 8: A pyrazino[2,1-a]isoquinolin derivative with potential therapeutic applications.
These compounds share similar mechanisms of action but may differ in their chemical structures, potency, and therapeutic applications.
Properties
Molecular Formula |
C21H19FN2O3 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
[3-(2-acetamidoethyl)-1H-indol-5-yl] (E)-3-(4-fluorophenyl)prop-2-enoate |
InChI |
InChI=1S/C21H19FN2O3/c1-14(25)23-11-10-16-13-24-20-8-7-18(12-19(16)20)27-21(26)9-4-15-2-5-17(22)6-3-15/h2-9,12-13,24H,10-11H2,1H3,(H,23,25)/b9-4+ |
InChI Key |
SAMHXGDYEAOVQC-RUDMXATFSA-N |
Isomeric SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC(=O)/C=C/C3=CC=C(C=C3)F |
Canonical SMILES |
CC(=O)NCCC1=CNC2=C1C=C(C=C2)OC(=O)C=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclopropyl-3-[[3-(3,5-dichloro-4-hydroxyphenyl)-2-[[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide](/img/structure/B10835134.png)
![N-(1-cyanocyclopropyl)-1-[1-(3-fluoro-5-iodopyridin-2-yl)cyclopropanecarbonyl]-4-(2-fluorophenyl)sulfonylpyrrolidine-2-carboxamide](/img/structure/B10835136.png)
![1-[4,5-Dichloro-2-(3-methoxypropyl)phenyl]-3-[4-methyl-5-(1-methylpyrazol-4-yl)-2-phenylpyrazol-3-yl]urea](/img/structure/B10835150.png)
![1-(1',4-dimethyl-1-phenyl-1H,1'H-[3,4'-bipyrazol]-5-yl)-3-(5-(methoxymethyl)-2-(trifluoromethyl)benzyl)urea](/img/structure/B10835158.png)

![1-[(3S,4R)-4-(4-fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[4-methyl-5-(1-methylpyrazol-4-yl)-2-phenylpyrazol-3-yl]urea](/img/structure/B10835170.png)
![5,8-dichloro-2-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-7-[3-(hydroxymethyl)-5-methyl-1,2-oxazol-4-yl]-3,4-dihydroisoquinolin-1-one](/img/structure/B10835183.png)
![7-bromo-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethyl-3H-1-benzofuran-5-carboxamide](/img/structure/B10835186.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[1-(oxan-4-yl)ethyl]indole-3-carboxamide](/img/structure/B10835187.png)
![9-bromo-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-4-methyl-2,5-dihydro-1-benzoxepine-7-carboxamide](/img/structure/B10835188.png)
![tert-butyl 4-[5-[1-butan-2-yl-3-methyl-4-[(1-methyl-3-oxo-2H-isoquinolin-4-yl)methylcarbamoyl]indol-6-yl]pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B10835191.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,2-dimethyl-7-(4-piperazin-1-ylphenyl)-3H-1-benzofuran-5-carboxamide](/img/structure/B10835194.png)
![[3-(2-acetamidoethyl)-1H-indol-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B10835197.png)
![3-[ethyl(oxan-4-yl)amino]-N-[(5-fluoro-1-methyl-3-oxo-2,4-dihydro-1H-isoquinolin-4-yl)methyl]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B10835200.png)
